molecular formula C16H13N3O4S B12513636 8-Imino-4-oxo-7-(2-phenylhydrazinyl)-4,8-dihydronaphthalene-1-sulfonic acid CAS No. 677007-42-0

8-Imino-4-oxo-7-(2-phenylhydrazinyl)-4,8-dihydronaphthalene-1-sulfonic acid

Cat. No.: B12513636
CAS No.: 677007-42-0
M. Wt: 343.4 g/mol
InChI Key: YJBAMNOTJVSCJG-UHFFFAOYSA-N
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Description

8-Imino-4-oxo-7-(2-phenylhydrazinyl)-4,8-dihydronaphthalene-1-sulfonic acid is a complex organic compound with a unique structure that includes an imino group, a phenylhydrazinyl group, and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Imino-4-oxo-7-(2-phenylhydrazinyl)-4,8-dihydronaphthalene-1-sulfonic acid typically involves multiple steps, starting with the preparation of the naphthalene coreCommon reagents used in these reactions include hydrazine derivatives, sulfonating agents, and oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as sulfonation, hydrazination, and oxidation, followed by purification techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

8-Imino-4-oxo-7-(2-phenylhydrazinyl)-4,8-dihydronaphthalene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and sulfonating agents like sulfuric acid. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

8-Imino-4-oxo-7-(2-phenylhydrazinyl)-4,8-dihydronaphthalene-1-sulfonic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Imino-4-oxo-7-(2-phenylhydrazinyl)-4,8-dihydronaphthalene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The imino and phenylhydrazinyl groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Imino-4-oxo-7-(2-phenylhydrazinyl)-4,8-dihydronaphthalene-1-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

677007-42-0

Molecular Formula

C16H13N3O4S

Molecular Weight

343.4 g/mol

IUPAC Name

8-amino-4-hydroxy-7-phenyldiazenylnaphthalene-1-sulfonic acid

InChI

InChI=1S/C16H13N3O4S/c17-16-12(19-18-10-4-2-1-3-5-10)7-6-11-13(20)8-9-14(15(11)16)24(21,22)23/h1-9,20H,17H2,(H,21,22,23)

InChI Key

YJBAMNOTJVSCJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C=CC(=C3C=C2)O)S(=O)(=O)O)N

Origin of Product

United States

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